6-Chloroquinolin-2-amine
Overview
Description
6-Chloroquinolin-2-amine is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science. The presence of a chlorine atom at the 6th position and an amino group at the 2nd position in the quinoline ring structure imparts unique chemical properties to this compound.
Synthetic Routes and Reaction Conditions:
Combes/Conrad–Limpach Synthesis: This method involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid to form the quinoline ring.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst to form the quinoline ring.
Industrial Production Methods:
Transition Metal Catalysis: Industrial production often employs transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the chlorine atom at the desired position.
Green Chemistry Approaches: Recent advancements include the use of green solvents and catalysts, such as ionic liquids and ultrasound irradiation, to minimize environmental impact.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield aminoquinoline derivatives.
Mechanism of Action
Target of Action
6-Chloroquinolin-2-amine, similar to other quinoline derivatives, is known to interact with various targetsQuinoline derivatives have been reported to interact with a variety of proteins and enzymes, playing a significant role in various biological processes .
Mode of Action
It is known that quinoline derivatives, such as chloroquine, inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This causes the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
It has been suggested that quinoline derivatives may interact with the pi3k/akt/mtor pathway, a common signaling pathway that plays a role in multiple cancers by apoptosis and cell proliferation .
Pharmacokinetics
It is noted that all the compounds in a series of 2-chloro n-substituted amino quinolines are predicted to satisfy the adme profile .
Result of Action
One of the compounds in a series of 2-chloro n-substituted amino quinolines was found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic 50) 294 μM .
Biochemical Analysis
Cellular Effects
Some quinoline derivatives have been found to exhibit anticancer activities . For instance, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, a quinoline derivative, has been found to be active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value of 29.4 μM
Molecular Mechanism
The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed the lesser binding energy with 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine . This suggests that 6-Chloroquinolin-2-amine might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Scientific Research Applications
6-Chloroquinolin-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Chloroquine
- Quinoline
- 2-Chloroquinoline
Properties
IUPAC Name |
6-chloroquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSBXTUXCTJII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555326 | |
Record name | 6-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18672-02-1 | |
Record name | 6-Chloro-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18672-02-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80555326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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